
1-Methyl-3-piperidinyl 3-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-piperidinyl 3-methylbenzoate, also known as MPMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPMB is a derivative of benzoic acid and piperidine, and its chemical formula is C16H21NO2.
科学的研究の応用
1-Methyl-3-piperidinyl 3-methylbenzoate has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been investigated as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用機序
1-Methyl-3-piperidinyl 3-methylbenzoate exerts its pharmacological effects by binding to and modulating the activity of specific receptors in the body. It has been shown to interact with the cannabinoid receptor CB1, which plays a crucial role in pain perception, inflammation, and neuroprotection. This compound has also been reported to interact with the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and protein folding.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been reported to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been reported to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
1-Methyl-3-piperidinyl 3-methylbenzoate has several advantages for laboratory experiments, including its high purity and stability. It can be easily synthesized in large quantities and has a long shelf life. However, this compound has some limitations, including its relatively low solubility in water, which can make it challenging to use in certain experimental protocols.
将来の方向性
There are several potential future directions for 1-Methyl-3-piperidinyl 3-methylbenzoate research. One area of interest is the development of more potent and selective this compound analogs that can target specific receptors with greater efficacy. Another potential direction is the investigation of this compound as a potential treatment for other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, there is a need for further research into the mechanisms of action of this compound and its potential interactions with other drugs and compounds.
合成法
1-Methyl-3-piperidinyl 3-methylbenzoate can be synthesized through a multi-step process that involves the reaction of piperidine with 3-methylbenzoyl chloride. The resulting product is then treated with methyl iodide to yield this compound. This method has been reported in several scientific publications and has been optimized for high yield and purity.
特性
分子式 |
C14H19NO2 |
|---|---|
分子量 |
233.31 g/mol |
IUPAC名 |
(1-methylpiperidin-3-yl) 3-methylbenzoate |
InChI |
InChI=1S/C14H19NO2/c1-11-5-3-6-12(9-11)14(16)17-13-7-4-8-15(2)10-13/h3,5-6,9,13H,4,7-8,10H2,1-2H3 |
InChIキー |
YARMLGABVFENDX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)OC2CCCN(C2)C |
正規SMILES |
CC1=CC(=CC=C1)C(=O)OC2CCCN(C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


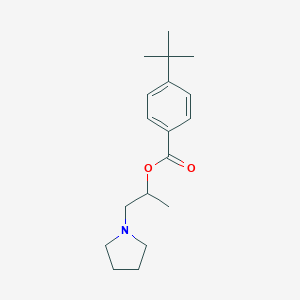

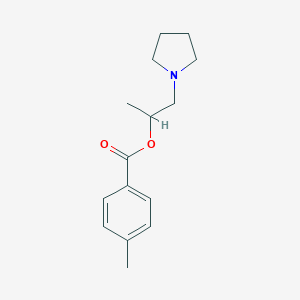
![4-methyl-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294900.png)
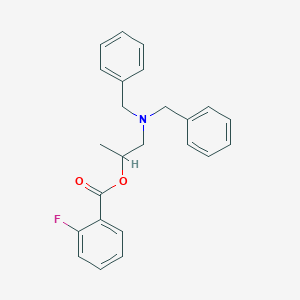
![1-[Benzyl(methyl)amino]propan-2-yl 2-chlorobenzoate](/img/structure/B294905.png)

![2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294908.png)
![1-[Benzyl(methyl)amino]propan-2-yl 4-bromobenzoate](/img/structure/B294909.png)
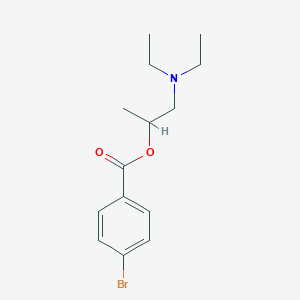
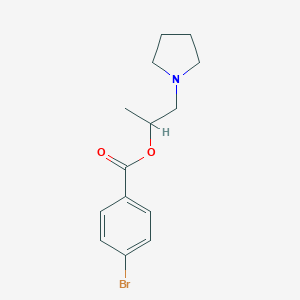

![2,4-dichloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294917.png)

